molecular formula C7H4BrNO B1584629 3-Bromofuro[3,2-b]pyridine CAS No. 92404-63-2

3-Bromofuro[3,2-b]pyridine

Cat. No. B1584629
CAS RN: 92404-63-2
M. Wt: 198.02 g/mol
InChI Key: KHMAAFDMZSYVEF-UHFFFAOYSA-N
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Description

3-Bromofuro[3,2-b]pyridine is a chemical compound with the CAS Number: 92404-63-2 . It has a molecular weight of 198.02 and its molecular formula is C7H4BrNO . It is used as a starting material for the synthesis of polyheterocycles .


Molecular Structure Analysis

The InChI code for 3-Bromofuro[3,2-b]pyridine is 1S/C7H4BrNO/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromofuro[3,2-b]pyridine is a solid at room temperature . and its appearance ranges from pale cream to brown . The melting point is between 49.0-58.0°C .

Scientific Research Applications

Chemical Reactions and Derivatives

3-Bromofuro[3,2-b]pyridine has been studied for its reactivity in various chemical reactions. For instance, it undergoes bromination to form dibromo derivatives and nitration to yield nitro-bromo compounds. The N-oxides of 3-Bromofuro[3,2-b]pyridine can react with trimethylsilyl cyanide to produce α-cyanopyridine compounds. These reactions highlight its potential as a versatile precursor in organic synthesis, contributing to the development of novel compounds with diverse chemical structures (Yamaguchi et al., 1998).

Synthesis of Heterocycles

3-Bromofuro[3,2-b]pyridine plays a critical role in the synthesis of various heterocyclic compounds. Research has shown efficient methodologies to synthesize derivatives such as furo[3,2-b]pyridine and its methyl variants from this compound, underscoring its significance in the field of heterocyclic chemistry (Shiotani & Morita, 1986).

Advanced Organic Synthesis

The compound is also used in advanced organic synthesis processes. For example, it has been utilized in iodine-mediated cyclization reactions to synthesize arylthieno[2,3-b]pyridines, demonstrating its applicability in creating complex organic structures (Kobayashi et al., 2009).

Potential in Drug Discovery

Research involving 3-Bromofuro[3,2-b]pyridine derivatives has also extended into potential applications in drug discovery. Some studies have focused on the synthesis of novel compounds and evaluating their inhibitory activity against specific enzymes or kinases, highlighting the potential of these compounds in medicinal chemistry (Deau et al., 2013).

Safety And Hazards

3-Bromofuro[3,2-b]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMAAFDMZSYVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CO2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348912
Record name 3-bromofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuro[3,2-b]pyridine

CAS RN

92404-63-2
Record name 3-bromofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Yamaguchi, H Saitoh, M Kurosaki… - Journal of …, 1999 - Wiley Online Library
Bromination of α‐cyanopyridine derivatives of furopyridines 1a‐d gave the 2,3‐dibromo‐2,3‐dihydro compounds 2a‐d in excellent yields. Treatment of 2a‐d with sodium hydroxide in …
Number of citations: 3 onlinelibrary.wiley.com
A Chartoire, C Comoy, Y Fort - Tetrahedron, 2008 - Elsevier
An efficient and rapid synthesis of furo[3,2-b]pyridine 1 is described using a one-pot Sonogashira coupling/heteroannulation sequence. Regioselective lithiation of this synthon was …
Number of citations: 29 www.sciencedirect.com
M Saitoh, J Kunitomo, E Kimura… - Journal of medicinal …, 2009 - ACS Publications
Glycogen synthase kinase 3β (GSK-3β) inhibition is expected to be a promising therapeutic approach for treating Alzheimer’s disease. Previously we reported a series of 1,3,4-…
Number of citations: 134 pubs.acs.org
DF édé i LEROUX, F LEROUX, PA MARSURA… - docnum.univ-lorraine.fr
Ce document est le fruit d'un long travail approuvé par le jury de soutenance et mis à disposition de l'ensemble de la communa Page 1 AVERTISSEMENT Ce document est le fruit d'un …
Number of citations: 0 docnum.univ-lorraine.fr

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